4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE
Overview
Description
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE is an organic compound that features a furanone ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and a suitable furanone precursor.
Reaction Conditions: The reaction is often carried out under reflux conditions in the presence of a catalyst such as palladium chloride (PdCl2) and a base like cesium carbonate (Cs2CO3) in a solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid share structural similarities and exhibit similar biological activities.
Furanone derivatives: Compounds such as 2(5H)-furanone have comparable chemical properties and applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-12-5-9(6-14-12)3-8-1-2-10-11(4-8)16-7-15-10/h1-2,4,9H,3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOASTUDMBVJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456936 | |
Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80483-34-7 | |
Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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